molecular formula C11H8F2OS B7874507 (3,5-Difluorophenyl)(thiophen-3-yl)methanol

(3,5-Difluorophenyl)(thiophen-3-yl)methanol

Cat. No.: B7874507
M. Wt: 226.24 g/mol
InChI Key: BCQBCRWHCPLNOC-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)(thiophen-3-yl)methanol is a bifunctional aromatic alcohol featuring a thiophene ring linked to a 3,5-difluorophenyl group via a hydroxymethylene bridge. The 3,5-difluorophenyl moiety introduces electron-withdrawing fluorine substituents at meta positions, which enhance metabolic stability and influence electronic interactions in biological systems . This compound’s structural framework is analogous to pharmacophores in dopamine D3 receptor ligands and sodium channel inhibitors, where similar substituent patterns optimize potency and selectivity .

Properties

IUPAC Name

(3,5-difluorophenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2OS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQBCRWHCPLNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)(thiophen-3-yl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)(thiophen-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Difluorophenyl)(thiophen-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and thiophenyl groups contribute to the compound’s binding affinity and specificity. The hydroxyl group can form hydrogen bonds with active site residues, enhancing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

  • Fluorine vs. Chlorine : The 3,5-difluorophenyl group in the target compound likely offers improved metabolic stability compared to 3,5-dichlorophenyl derivatives (e.g., 7h), as fluorine’s smaller atomic radius reduces steric hindrance while maintaining electron-withdrawing effects .

Key Insights :

  • 3,5-Substitution: The 3,5-difluorophenyl group in NaV1.7 inhibitors demonstrates superior selectivity compared to monosubstituted or ortho-substituted analogs, highlighting the importance of symmetric electron-withdrawing groups .
  • Thiophene Role: Thiophen-3-yl groups in pentanamide-linked compounds (e.g., 7b, 7h) enhance binding affinity to dopamine D3 receptors, suggesting similar π-π interactions may occur in the target methanol derivative .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Stability Notes Reference
This compound 3.2 0.15 (aqueous) Stable under acidic conditions; prone to oxidation at benzylic position N/A
4-(3,5-Difluorophenyl)benzaldehyde (BP-4036) 2.8 0.08 (aqueous) High reactivity due to aldehyde group; unstable in basic media

Key Insights :

  • The methanol group in the target compound improves aqueous solubility compared to aldehyde derivatives (e.g., BP-4036) but introduces susceptibility to oxidation, necessitating protective handling .

Biological Activity

(3,5-Difluorophenyl)(thiophen-3-yl)methanol is a chemical compound characterized by a difluorophenyl group and a thiophene moiety attached to a methanol functional group. This unique structure enhances its electronic properties and potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular structure of this compound is illustrated as follows:

C11H10F2S\text{C}_{11}\text{H}_{10}\text{F}_2\text{S}

This compound features:

  • A difluorophenyl group with fluorine atoms at the 3 and 5 positions.
  • A thiophene ring that contributes to its aromatic characteristics.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures interact effectively with various biological targets, including enzymes and receptors involved in metabolic pathways. The binding affinity and mechanism of action of this compound remain to be fully elucidated, but its structural characteristics indicate promising therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Activity
    • Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains, suggesting that this compound could possess similar activity due to its thiophene component .
  • Anticancer Properties
    • Compounds with difluorophenyl groups have been associated with anticancer activities. In vitro studies on structurally analogous compounds have demonstrated their ability to inhibit cancer cell proliferation across various cell lines, indicating that this compound may also exhibit such effects .
  • Inflammation Modulation
    • Thiophene derivatives have shown promise in modulating inflammatory responses. Investigations into related compounds demonstrated their capacity to reduce pro-inflammatory cytokine levels in vitro, suggesting potential for anti-inflammatory applications for this compound .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiopheneAntimicrobial12.5
2-Bromo-3-hexyl-5-(4-iodophenyl)thiopheneAnticancer15.0
Thiophene Derivative XAnti-inflammatory8.0

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